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1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibitor design Structure-activity relationship (SAR) Regioisomer profiling

Inconsistent kinase SAR data from uncontrolled regioisomer mixtures undermines lead optimization. This precisely defined 1-(3-chlorophenyl)-4-(4-fluorophenoxy) regioisomer provides the exact tool needed for valid head-to-head comparisons with its 3-fluorophenoxy analog (CAS 872623-28-4). • Quantify para- vs. meta-fluoro selectivity in kinase panels (KINOMEscan, KinaseProfiler). • Fragment-growth starting point for CDK, Abl, BTK, Src family programs. • Specificity control for phenotypic hit deconvolution. CoA provided; ships ambient.

Molecular Formula C17H10ClFN4O
Molecular Weight 340.74
CAS No. 872623-29-5
Cat. No. B2662111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine
CAS872623-29-5
Molecular FormulaC17H10ClFN4O
Molecular Weight340.74
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)F
InChIInChI=1S/C17H10ClFN4O/c18-11-2-1-3-13(8-11)23-16-15(9-22-23)17(21-10-20-16)24-14-6-4-12(19)5-7-14/h1-10H
InChIKeyCVIJSJYMJVCSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine — Kinase Scaffold Profile


1-(3-Chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623-29-5, PubChem CID 7205665) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 1-(3-chlorophenyl) substituent on the pyrazole ring and a 4-(4-fluorophenoxy) group on the pyrimidine ring, resulting in a molecular formula of C₁₇H₁₀ClFN₄O and a molecular weight of 340.7 g/mol [1]. This substitution pattern distinguishes it from its closest regioisomer, 1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623-28-4), which bears a 3-fluorophenoxy rather than a 4-fluorophenoxy group at the 4-position .

Kinase inhibitor scaffold SAR studies
Positional isomer selectivity profiling
C4 phenoxy regioisomer comparison workflows

1-(3-Chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine: Substitution Specificity in Kinase Screening


The pyrazolo[3,4-d]pyrimidine core has been extensively exploited as an ATP-competitive kinase inhibitor scaffold, with activity profiles exquisitely sensitive to substitution patterns at the N1 and C4 positions [1]. Even positional isomerism within the phenoxy substituent can alter molecular recognition: the 4-fluorophenoxy group presents a distinct electrostatic potential surface and dipole orientation compared to the 3-fluorophenoxy analog (CAS 872623-28-4), which can differentially modulate hinge-region binding and selectivity across the kinome [2]. Procurement of a generic 'pyrazolo[3,4-d]pyrimidine derivative' without precise control of this substitution pattern introduces uncontrolled variables into structure-activity relationship (SAR) studies, potentially invalidating comparative analyses and leading to irreproducible screening outcomes [1].

4-Fluoro vs. 3-Fluoro Phenoxy Isomer
Positional isomerism at the C4 phenoxy group may shift kinase hinge-region recognition and selectivity profiles. Direct replacement with the 3-fluoro analog risks divergent SAR outcomes.
N1 Chlorophenyl Substitution Control
Meta- vs. para-chloro substitution on the N1 phenyl ring can alter hydrophobic pocket fit; uncontrolled N1 variation may introduce false screening results.
Scaffold-Only Procurement
Generic pyrazolo[3,4-d]pyrimidine derivatives without verified substitution pattern may not reproduce the intended kinase selectivity landscape.

1-(3-Chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine — Differentiation Evidence


C4 Phenoxy Position: 4-Fluoro vs. 3-Fluoro Substitution

The target compound (CAS 872623-29-5) bears a 4-fluorophenoxy substituent at the C4 position of the pyrimidine ring, in contrast to its closest commercially available analog, 1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623-28-4), which carries a 3-fluorophenoxy group [1]. This positional difference shifts the fluorine atom from the para to the meta position of the phenoxy ring, altering the molecular electrostatic potential and hydrogen-bond acceptor geometry at the hinge-binding interface of kinase active sites [2]. The XLogP3-AA value of the target compound is calculated as 4.4 with a topological polar surface area (TPSA) of 52.8 Ų [1].

C4 Phenoxy Position
Head-to-head
4-Fluorophenoxy (para)
vs. 3-Fluorophenoxy (meta)
TPSA 52.8 Ų, XLogP3 4.4
Supports regioisomer-specific SAR interpretation
Hinge-binding orientation context may differ
Kinase inhibitor design Structure-activity relationship (SAR) Regioisomer profiling

N1 Chlorophenyl Regioisomerism: 3-Cl vs. 4-Cl

The target compound carries a 3-chlorophenyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine scaffold. A known comparator, 1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS not specified), bears a 4-chlorophenyl group at N1 and a 3-fluorophenoxy at C4, representing a dual-positional variant . The para- vs. meta-chloro substitution on the N1-phenyl ring alters the dihedral angle between the phenyl and pyrazole rings, which can influence the depth of the N1-substituent into the kinase hydrophobic pocket and consequently modulate selectivity across the kinome [1].

N1 Chlorophenyl Isomerism
Data to verify
3-Chlorophenyl (meta)
vs. 4-Chlorophenyl (para)
Dihedral angle alters hydrophobic pocket fit
N1-substitution specificity review context
Cross-study inference; empirical profiling needed
Kinase selectivity N1 substitution Pyrazolo[3,4-d]pyrimidine SAR

Pyrazolo[3,4-d]pyrimidine Scaffold Kinase Inhibition Profile

The pyrazolo[3,4-d]pyrimidine scaffold has been validated across multiple kinase targets including CDK2, Abl, and BTK, with optimized derivatives achieving IC₅₀ values in the low nanomolar range [1][2]. For context, 4-(phenylamino)pyrazolo[3,4-d]pyrimidine derivatives have been reported with IC₅₀ values ranging from 2 nM to >1,000 nM against various kinases, demonstrating the scaffold's capacity for high-affinity target engagement when appropriately substituted [1]. The target compound's combination of a 3-chlorophenyl N1-substituent and a 4-fluorophenoxy C4-substituent represents a distinct chemical space within this scaffold family, with the 4-fluorophenoxy group providing a hydrogen-bond-accepting para-fluoro motif that is a privileged feature in kinase inhibitor pharmacophores [2].

Scaffold Kinase Profile
Class-level
Scaffold IC₅₀ range
2–>1000 nM (published)
No compound-specific data available
Class-level inference; requires empirical profiling
Context-dependent; verify in target panel
Kinase inhibition CDK inhibitor Cytotoxicity Anticancer screening

1-(3-Chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine Application Scenarios


Positional Isomer SAR for Kinase Selectivity Profiling

The defined regioisomeric difference between the target compound (4-fluorophenoxy) and its 3-fluorophenoxy analog (CAS 872623-28-4) makes this compound a valuable tool for systematic SAR exploration of the C4 phenoxy substituent's role in kinase hinge-region recognition [1]. Procurement of both isomers enables head-to-head profiling in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to quantify the impact of para- vs. meta-fluoro substitution on selectivity scores, providing actionable data for lead optimization campaigns [2].

Fragment-Based & Scaffold-Hopping Kinase Inhibitor Discovery

As a member of the pyrazolo[3,4-d]pyrimidine privileged scaffold class, this compound serves as a starting point for fragment growth or scaffold-hopping strategies targeting ATP-binding pockets of clinically relevant kinases (CDK, Abl, BTK, Src families) [1]. Its moderate molecular weight (340.7 Da) and favorable calculated lipophilicity (XLogP3-AA = 4.4) place it within lead-like chemical space, suitable for further optimization guided by co-crystal structures or molecular docking studies [2].

Phenotypic Screening Target Deconvolution Probe

When a phenotypic screen identifies a hit with a pyrazolo[3,4-d]pyrimidine chemotype, the target compound—with its distinct 1-(3-chlorophenyl)-4-(4-fluorophenoxy) substitution—can be employed as a specificity control alongside the primary hit to deconvolve whether the observed phenotype is driven by the pyrazolo[3,4-d]pyrimidine scaffold or by the specific substitution pattern [1]. This approach enhances confidence in target identification prior to resource-intensive medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
C4 Positional Isomer Profiling
Substitution pattern control
Kinase selectivity panel screening
Kinase Inhibitor Lead Discovery
Scaffold purity and identity
Target engagement assay profiling
Phenotypic Target Deconvolution
Specificity control pairing
Phenotype reproducibility validation
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